N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a thian-3-yl moiety linked via an ethylamino spacer.
Properties
Molecular Formula |
C11H20N2OS |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
DVLZRPWVIWCKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiane. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thianyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified cyclopropane derivatives or reduced thianyl groups.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key cyclopropanecarboxamide derivatives, emphasizing substituent-driven variations in properties and applications:
*Molecular weights calculated from molecular formulas.
Key Findings
- Electron-Donating vs. Electron-Withdrawing Groups :
- The chlorotrifluoropropenyl group in ’s compound enhances insecticidal activity by mimicking pyrethroid structures, leveraging halogenated motifs for soil pest control .
- Sulfonamide and difluorophenyl substituents in ’s compound improve binding to VR1 receptors, critical for pain modulation .
- Aromatic vs. Saturated Rings :
Indole () and thiophene () derivatives engage in π-π stacking with biological targets, whereas the thian group’s saturated structure may enhance metabolic stability or alter membrane permeability .
Synthetic Routes :
Most analogs are synthesized via amide coupling between cyclopropanecarbonyl chloride and tailored amines (e.g., 2-(indol-3-yl)ethylamine for ’s compound) . The target compound likely follows similar methodology.Biological Relevance :
- Cyclopropane Rigidity : Restricts conformational freedom, improving target selectivity and potency in both agrochemicals () and therapeutics () .
- Thian Group : Sulfur’s lone pairs may facilitate hydrogen bonding or metal coordination, though its saturated structure reduces reactivity compared to aromatic thiophene .
Biological Activity
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- Molecular Weight: 228.35 g/mol
- CAS Number: 1592485-62-5
The compound features a cyclopropane ring, an amide functional group, and a thianyl group, which is believed to influence its interaction with biological targets. The thianyl moiety may contribute to its pharmacological properties by enhancing binding affinity to specific receptors or enzymes.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, potentially modulating their activity. Preliminary studies suggest several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those associated with cancer progression and neurodegenerative diseases.
- Receptor Modulation: It has been shown to bind selectively to certain receptors, which could lead to altered cellular responses.
- Biochemical Probing: Its unique structure allows it to function as a biochemical probe, facilitating the study of enzyme kinetics and receptor-ligand interactions.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |
| A549 (lung cancer) | 15.0 | Inhibition of proliferation |
These results indicate that this compound possesses significant anti-cancer properties, potentially through apoptosis and cell cycle modulation.
Structure-Activity Relationship (SAR)
A study explored the SAR of similar compounds, revealing insights into how variations in the thianyl group influence biological activity:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-{2-[(thian-4-yl)amino]ethyl}acetamide | Different thianyl position | Reduced potency |
| N-{2-[4-(morpholinomethyl)]phenyl}acetamide | Morpholine ring | Enhanced selectivity |
This table illustrates how modifications can lead to varying degrees of potency and selectivity against specific targets.
Therapeutic Implications
The potential therapeutic applications of this compound are vast:
- Cancer Treatment: Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in oncology.
- Neurodegenerative Diseases: Given its interaction with enzymes linked to neurodegeneration, it may offer protective effects against conditions such as Alzheimer's disease.
- Biochemical Research: As a biochemical probe, it can facilitate the understanding of complex biological systems and enzyme mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
